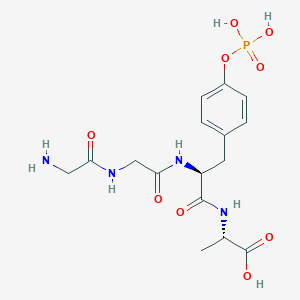
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester is an organic compound with the molecular formula C_10H_18O_3. It is an ester derived from hexanoic acid, which is known for its fruity odor and is commonly used in the flavor and fragrance industry. This compound is characterized by the presence of a hydroxy group, a methyl group, and a methylene group, making it a versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester can be synthesized through the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Hexanoic acid+EthanolAcid CatalystHexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the continuous addition of hexanoic acid and ethanol into the reactor, along with the acid catalyst. The reaction mixture is then heated, and the ester product is separated from the water by distillation.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid derivatives such as 3-hydroxy-5-methyl-2-methylene-hexanoic acid.
Reduction: Formation of hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl alcohol.
Substitution: Formation of substituted hexanoic acid esters.
Scientific Research Applications
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release hexanoic acid and ethanol, which can then participate in metabolic pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylene group can undergo chemical modifications, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Hexanoic acid, 3-hydroxy-5-methyl-2-methylene-, ethyl ester can be compared with other similar compounds such as:
Hexanoic acid, 3-hydroxy-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Hexanoic acid, methyl ester: Lacks the hydroxy and methylene groups, making it less reactive.
Hexanoic acid, ethyl ester: Lacks the hydroxy and methylene groups, making it less versatile in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provide a wide range of reactivity and applications in various fields.
Properties
CAS No. |
147849-97-6 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 3-hydroxy-5-methyl-2-methylidenehexanoate |
InChI |
InChI=1S/C10H18O3/c1-5-13-10(12)8(4)9(11)6-7(2)3/h7,9,11H,4-6H2,1-3H3 |
InChI Key |
UTSHPRHFOZZPRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)C(CC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)





![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)

![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)

acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)

